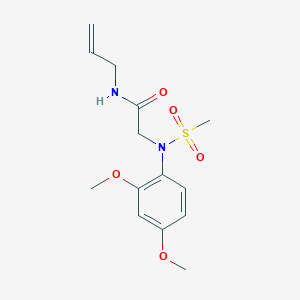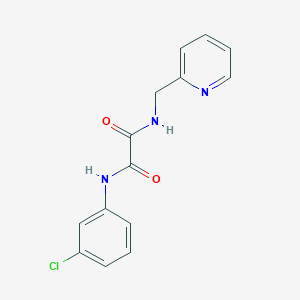![molecular formula C20H21Cl2N3O4 B4925322 1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4925322.png)
1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(4-nitrophenyl)piperazine is a chemical compound that has attracted attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound is also known as GR-125,743 and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wirkmechanismus
GR-125,743 acts as a selective antagonist of the 5-HT1B receptor, which blocks the binding of serotonin to this receptor. This results in the modulation of various physiological processes that are regulated by this receptor. For example, the blockade of the 5-HT1B receptor has been shown to reduce pain and inflammation, improve mood, and decrease appetite.
Biochemical and Physiological Effects:
GR-125,743 has been studied for its biochemical and physiological effects in various animal models. It has been shown to reduce pain and inflammation in models of neuropathic pain and arthritis. It has also been shown to improve mood and reduce anxiety in models of depression and anxiety. Additionally, GR-125,743 has been shown to decrease food intake and body weight in models of obesity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of GR-125,743 is its high affinity and selectivity for the 5-HT1B receptor, which allows for specific targeting of this receptor in various experiments. Additionally, the synthesis method for GR-125,743 has been optimized and improved over the years, resulting in higher yields and purity of the final product. However, one limitation of GR-125,743 is its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for further research on GR-125,743. One area of research could be the development of more selective and potent antagonists of the 5-HT1B receptor, which may have improved therapeutic effects in various disorders. Additionally, the potential off-target effects of GR-125,743 could be further studied to better understand its mechanism of action and potential limitations. Finally, the therapeutic effects of GR-125,743 could be studied in clinical trials to determine its efficacy and safety in humans.
Synthesemethoden
The synthesis method for GR-125,743 involves the reaction of 1-(4-nitrophenyl)piperazine with 2,4-dichlorophenacyl bromide in the presence of a base such as triethylamine. The resulting product is then purified using various methods such as column chromatography or recrystallization. This synthesis method has been optimized and improved over the years, resulting in higher yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
GR-125,743 has been studied for its potential application in the field of pharmacology. It has been shown to have high affinity and selectivity for the 5-HT1B receptor, which is involved in the regulation of various physiological processes such as pain, mood, and appetite. This receptor is also implicated in the pathophysiology of various disorders such as migraine, depression, and obesity. Therefore, GR-125,743 has been studied for its potential therapeutic effects in these disorders.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O4/c21-15-3-8-19(18(22)14-15)29-13-1-2-20(26)24-11-9-23(10-12-24)16-4-6-17(7-5-16)25(27)28/h3-8,14H,1-2,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIXKYFUSYYACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4925240.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925245.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4925248.png)

![3-[3-(dimethylamino)propyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4925258.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]acetamide](/img/structure/B4925262.png)


![3-[1-(2-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4925285.png)
![N-[2-(diethylamino)ethyl]-N-ethyl-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4925286.png)

![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-isopropyl-N-(2-methoxyethyl)propanamide](/img/structure/B4925305.png)
![5-[4-(allyloxy)-3-bromobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4925314.png)
![2-methyl-N-(1-{1-[4-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4925328.png)